molecular formula C13H11N3O B3015100 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 500867-13-0

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3015100
CAS No.: 500867-13-0
M. Wt: 225.251
InChI Key: MHVBKEOAWZXBES-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a naphthalene moiety attached to an oxadiazole ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential biological activities. It could also involve the development of derivatives with improved properties or activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the naphthalene moiety contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBKEOAWZXBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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